molecular formula C17H24N2O4 B153322 tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate CAS No. 609781-33-1

tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate

Cat. No. B153322
CAS RN: 609781-33-1
M. Wt: 320.4 g/mol
InChI Key: PMEPMWIIELZLHZ-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 609781-33-1. It has a molecular weight of 320.39 . The compound is solid in physical form .


Molecular Structure Analysis

The molecular formula of “tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate” is C17H24N2O4 . The InChI code for the compound is 1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-8-14(9-11-19)22-13-6-4-12(5-7-13)15(18)20/h4-7,14H,8-11H2,1-3H3,(H2,18,20) .


Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 320.39 and a molecular formula of C17H24N2O4 .

Scientific Research Applications

Comprehensive Analysis of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate Applications

tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate: is a chemical compound with the molecular formula

C17H24N2O4 C_{17}H_{24}N_{2}O_{4} C17​H24​N2​O4​

and a molecular weight of 320.38 Da . It is primarily used in scientific research as a building block for various biochemical applications. Below is a detailed analysis of its unique applications across different scientific fields.

Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of new pharmaceuticals. Its structure is amenable to modifications that can lead to the discovery of novel drug candidates with potential therapeutic applications.

Targeted Protein Degradation

The compound is used as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a new class of drugs that selectively degrade disease-causing proteins, offering a promising approach for treating various diseases.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H332-H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation .

Mechanism of Action

Target of Action

The primary targets of “tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate” are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems.

Result of Action

The molecular and cellular effects of “tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate” are currently unknown . As the compound’s targets and mode of action become clearer, it will be possible to describe these effects in detail.

properties

IUPAC Name

tert-butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-8-14(9-11-19)22-13-6-4-12(5-7-13)15(18)20/h4-7,14H,8-11H2,1-3H3,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEPMWIIELZLHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630192
Record name tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate

CAS RN

609781-33-1
Record name tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine 4-(4-cyano-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester Example 9, step 1, 215 mg, 0.71 mmol) and potassium carbonate (49 mg, 0.36 mmol) in DMSO (35 mL) at 0° C. Then add dropwise hydrogen peroxide (213 μL). Then stir at room temperature for 1 h. Quench the reaction with water (10 mL) and extract with EtOAc/hexanes (2/1, 3×20 mL). Combine the organic layers, dry over magnesium sulfate, filter and concentrate to give the title compound.
Quantity
0 (± 1) mol
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Reaction Step One
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49 mg
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213 μL
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Quantity
35 mL
Type
solvent
Reaction Step Four

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